![molecular formula C14H11NO2S B2626633 4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 837390-55-3](/img/structure/B2626633.png)

4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

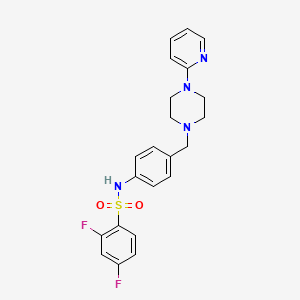

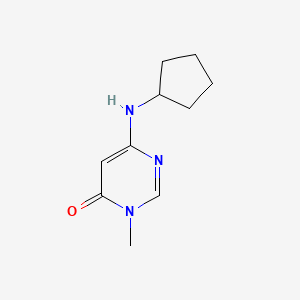

4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound features a thieno[3,2-b]pyrrole core, which is a fused bicyclic system containing both sulfur and nitrogen atoms. The presence of a benzyl group at the 4-position and a carboxylic acid group at the 5-position further enhances its chemical reactivity and versatility.

Mechanism of Action

Target of Action

It’s known that similar compounds have shown strong activity against the rna-dependent rna polymerase of the hepatitis c virus , and have been identified as inhibitors of CHIKV alphaviruses, flaviviruses, and neurotropic arboviruses .

Mode of Action

It’s known that similar compounds act as allosteric inhibitors, meaning they bind to a site on the target enzyme other than the active site, leading to a change in the enzyme’s conformation and a decrease in its activity .

Biochemical Pathways

Similar compounds have been found to inhibit the kdm1a and lsd1 demethylases, which regulate dna methylation . This suggests that 4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid may also affect these pathways, leading to changes in gene transcription.

Result of Action

Similar compounds have shown strong activity against various viruses , suggesting that this compound may also have antiviral effects.

Biochemical Analysis

Biochemical Properties

4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit moderate anti-tuberculostatic activity

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the condensation of 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbohydrazide with aromatic and heteroaromatic aldehydes. This reaction is carried out in ethanol under reflux conditions, leading to the formation of the desired product with high yields . The reaction mixture is then cooled, evaporated, and the product is isolated by crystallization from acetone-petroleum ether .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:

Condensation Reactions: With aromatic and heteroaromatic aldehydes to form N′-arylmethylidene and N′-hetarylmethylidene hydrazides.

Acylation Reactions: With chloroacetyl chloride, dichloroacetyl chloride, and methacryloyl chloride to form mixed bis-acylhydrazines.

Common Reagents and Conditions:

Ethanol: Used as a solvent in condensation reactions under reflux conditions.

Chloroacetyl Chloride: Used in acylation reactions to introduce acyl groups.

Major Products:

N′-Arylmethylidene and N′-Hetarylmethylidene Hydrazides: Formed from condensation reactions.

Mixed Bis-Acylhydrazines: Formed from acylation reactions.

Scientific Research Applications

4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid and its derivatives have shown promise in various scientific research applications:

Comparison with Similar Compounds

- 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid

- 4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid

- 4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxamides

Uniqueness: 4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid stands out due to its benzyl group, which enhances its chemical reactivity and potential for forming diverse derivatives. Its unique structure allows for various modifications, making it a versatile scaffold in medicinal chemistry and other research fields .

Properties

IUPAC Name |

4-benzylthieno[3,2-b]pyrrole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S/c16-14(17)12-8-13-11(6-7-18-13)15(12)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMIZOCJKADUHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C2C(=O)O)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-Hydroxybutan-2-yl)-N-[(4-methoxy-3,5-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B2626551.png)

![5-{[4-(Hydroxyethanimidoyl)anilino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2626554.png)

![3-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-ethylphenyl)methyl]propanamide](/img/structure/B2626561.png)

![4,5-Dichloro-2-[(4-phenoxyphenyl)carbamoyl]benzoic acid](/img/structure/B2626563.png)

![N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B2626573.png)